molecular formula C20H26N2O4S B3911788 N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methyl-N-phenylbenzenesulfonamide

N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methyl-N-phenylbenzenesulfonamide

Cat. No. B3911788
M. Wt: 390.5 g/mol
InChI Key: FEWYKEJFXYNDKY-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methyl-N-phenylbenzenesulfonamide, commonly known as HMPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMPS is a sulfonamide-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of HMPS is not fully understood. However, it is believed that HMPS exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. For example, HMPS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, HMPS can reduce inflammation and pain.
Biochemical and Physiological Effects:
HMPS has been shown to have various biochemical and physiological effects in the body. For example, HMPS has been shown to reduce inflammation, inhibit the growth of certain cancer cells, and improve cognitive function in animal models. HMPS has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HMPS in lab experiments is its versatility. HMPS can be used in various assays and experiments due to its ability to interact with different enzymes and proteins. However, one of the limitations of using HMPS is its potential toxicity. HMPS has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on HMPS. One of the areas of interest is the development of new HMPS derivatives with improved properties such as increased potency and reduced toxicity. Another area of interest is the investigation of the mechanism of action of HMPS in more detail. Additionally, HMPS can be used as a tool to study the role of certain enzymes and proteins in various biological processes. Finally, the potential applications of HMPS in agriculture and material science warrant further investigation.
Conclusion:
In conclusion, HMPS is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMPS has been synthesized using various methods and has been extensively studied for its potential applications in medicine, agriculture, and material science. HMPS exerts its effects by inhibiting the activity of certain enzymes and proteins in the body and has various biochemical and physiological effects. While HMPS has several advantages for lab experiments, its potential toxicity is a limitation. Finally, there are several future directions for the research on HMPS, including the development of new derivatives and investigation of the mechanism of action.

Scientific Research Applications

HMPS has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, HMPS has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In agriculture, HMPS has been used as a pesticide and herbicide due to its ability to inhibit the growth of certain plants and fungi. In material science, HMPS has been used as a building block for the synthesis of various polymers and materials.

properties

IUPAC Name

N-(2-hydroxy-3-morpholin-4-ylpropyl)-4-methyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-17-7-9-20(10-8-17)27(24,25)22(18-5-3-2-4-6-18)16-19(23)15-21-11-13-26-14-12-21/h2-10,19,23H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWYKEJFXYNDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCOCC2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-hydroxy-3-(morpholin-4-yl)propyl]-4-methyl-N-phenylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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